molecular formula C22H26N2O3 B14781676 benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

Cat. No.: B14781676
M. Wt: 366.5 g/mol
InChI Key: SQUGIRDUHCKXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate is a synthetic carbamate derivative characterized by a complex molecular architecture. Its structure integrates a benzyl carbamate group, a cyclopentyl substituent, and a phenylpropan-2-yl backbone with an amino-oxo functional group. Key computed properties include an XLogP3 value of 0.8, suggesting moderate lipophilicity, and 8 rotatable bonds, which may influence conformational flexibility and binding interactions .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

InChI

InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25)

InChI Key

SQUGIRDUHCKXLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Intermediate Functionalization

Post-carbamate formation, the 1-amino-1-oxo-3-phenylpropan-2-yl group is introduced via amide coupling. For example, 3-phenyl-2-aminopropanamide is prepared from L-phenylalanine through sequential hydrolysis and amidation. Coupling this intermediate with the pre-formed cyclopentylcarbamate using EDCI/HOBt yields the target compound.

Typical Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
  • Yield : 65–72% after chromatographic purification.

Sequential Protection-Alkylation Approach

Primary Amine Protection

Initial protection of 2-amino-3-phenylpropanamide’s primary amine is achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

$$
\text{2-Amino-3-phenylpropanamide} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Cbz-protected intermediate} \quad
$$

Optimization Notes :

  • Base : Aqueous sodium hydroxide (2.5 M) ensures rapid deprotonation of the amine.
  • Yield : 89–94% with minimal overprotection.

N-Alkylation with Cyclopentyl Halides

The Cbz-protected intermediate undergoes N-alkylation with cyclopentyl bromide. However, the electron-withdrawing carbamate group reduces nitrogen nucleophilicity, necessitating strong bases like sodium hydride (NaH) in DMF:

$$
\text{Cbz-protected intermediate} + \text{Cyclopentyl bromide} \xrightarrow{\text{NaH, DMF, 60°C}} \text{Target compound} \quad
$$

Challenges :

  • Competing O-alkylation : The benzyloxy group may react with alkylating agents, requiring careful temperature control (60°C for 8 hours).
  • Yield : Moderate (48–55%) due to steric hindrance from the cyclopentyl group.

Reductive Amination Pathway

Keto-Amine Intermediate Formation

Condensation of 2-oxo-3-phenylpropanamide with cyclopentylamine forms an imine intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBH₃CN):

$$
\text{2-Oxo-3-phenylpropanamide} + \text{Cyclopentylamine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Cyclopentyl-2-amino-3-phenylpropanamide} \quad
$$

Reaction Parameters :

  • pH : Maintained at 6–7 using acetic acid.
  • Yield : 68–73% after recrystallization.

Carbamate Installation

The secondary amine is treated with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) to form the final carbamate:

$$
\text{N-Cyclopentyl-2-amino-3-phenylpropanamide} + \text{Cbz-Cl} \xrightarrow{\text{DMAP, DCM}} \text{Target compound} \quad
$$

Critical Considerations :

  • Catalyst : DMAP enhances reaction rate by stabilizing the acyloxyphosphonium intermediate.
  • Side reactions : Excess Cbz-Cl may lead to bis-carbamate formation, requiring stoichiometric control.

Urea-Mediated Carbamate Synthesis

Urea Intermediate Preparation

Reacting cyclopentyl isocyanate with 2-amino-3-phenylpropanamide forms a urea derivative, which is subsequently cleaved to the carbamate using benzyl alcohol and a nickel oxide-bismuth oxide catalyst:

$$
\text{2-Amino-3-phenylpropanamide} + \text{Cyclopentyl isocyanate} \rightarrow \text{Urea intermediate} \xrightarrow{\text{Benzyl alcohol, NiO-Bi₂O₃}} \text{Target compound} \quad
$$

Advantages :

  • Catalyst reuse : Heterogeneous NiO-Bi₂O₃ retains activity for up to five cycles.
  • Yield : 82–85% under optimized conditions.

Comparative Analysis of Methodologies

Method Key Reagents Conditions Yield (%) Purity (%) Limitations
Three-Component Coupling Cyclopentylamine, Cbz-Cl RT, 2h 65–72 >95 Sensitive to moisture
Protection-Alkylation NaH, Cyclopentyl bromide 60°C, 8h 48–55 90–92 Low yield due to steric hindrance
Reductive Amination NaBH₃CN, DMAP pH 6–7, 12h 68–73 94–96 Requires pH control
Urea-Mediated NiO-Bi₂O₃, Benzyl alcohol 110°C, 10h 82–85 >98 High catalyst loading

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have focused on the compound's potential as an inhibitor of non-nucleoside reverse transcriptase, which is crucial in the treatment of HIV. A study identified related compounds that demonstrated significant binding interactions with the active site of reverse transcriptase, suggesting that benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate could be a lead compound for developing new antiviral agents .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. In particular, it has shown promise as an inhibitor of α-glucosidase, which is relevant for managing Type 2 diabetes mellitus. The structure of the compound allows for effective binding to the enzyme's active site, potentially leading to reduced glucose absorption in the intestine .

Molecular Docking Studies

Computational studies using molecular docking have revealed that this compound forms critical hydrogen bonds and hydrophobic interactions with key amino acids in the active sites of enzymes such as α-glucosidase and reverse transcriptase. These interactions enhance the binding affinity and specificity of the compound, leading to its inhibitory effects .

Pharmacophore Modeling

Pharmacophore models have been developed to identify essential features necessary for biological activity. These models indicate that certain functional groups within the compound are crucial for its interaction with biological targets, guiding further modifications to enhance efficacy .

In Silico Studies

In silico studies have been instrumental in predicting the biological activity of this compound. For instance, virtual screening against a library of compounds revealed several candidates with similar structures that exhibited promising inhibitory activities against HIV reverse transcriptase .

StudyCompoundTargetResult
Balaramnavar et al., 2021Benzyl N-(1-amino...)HIV Reverse TranscriptaseIdentified as a potential inhibitor
Bozdag-Dundar et al., 2019Related sulfonamidesα-glucosidaseSignificant inhibition observed

Experimental Validation

Experimental validation through enzyme assays has confirmed the predictions made by in silico studies. Compounds derived from benzyl N-(1-amino...) were tested against various enzyme targets, showing substantial inhibitory activity, which supports their potential therapeutic applications .

References Balaramnavar et al., "Identification of novel inhibitors," Molecules, 2021. Bozdag-Dundar et al., "Synthesis and enzyme inhibitory activity," Brazilian Journal of Pharmaceutical Sciences, 2019. PMC articles on antiviral drug development and enzyme inhibition studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Carbamate Derivatives

Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate (CAS: 333448) shares structural similarities with the target compound. Both feature a benzyl carbamate core but differ in substituents:

  • Backbone : The target compound has a 3-phenylpropan-2-yl group, whereas the analogue employs a propan-2-yl chain with a methyl-substituted butanamide branch.
  • Substituents : The cyclopentyl group in the target compound is replaced by a secondary amide in the analogue.
  • Properties :
Property Target Compound Analogue
Molecular Weight 321.37 g/mol 321.37 g/mol
XLogP3 0.8 0.8
Hydrogen Bond Donors 3 3
Rotatable Bonds 8 8
TPSA 111 Ų 111 Ų

Both exhibit identical computed properties, suggesting overlapping physicochemical profiles despite structural divergence .

Key Research Findings

Physicochemical Behavior

The target compound’s XLogP3 (0.8) and TPSA (111 Ų) align with orally bioavailable drugs, though its 8 rotatable bonds may limit membrane permeability compared to rigid analogues like CUMYL-PINACA (rotatable bonds: 5) .

Biological Activity

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate, commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of Factor XIa. This enzyme is crucial in the coagulation cascade, and its inhibition has therapeutic implications for managing thrombosis and other clotting disorders.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, with a molecular weight of approximately 298.34 g/mol. Its structure incorporates a benzyl group, an amino acid moiety, and a cyclopentyl substituent, which contribute to its biological interactions.

Property Value
Molecular FormulaC₁₇H₁₈N₂O₃
Molecular Weight298.34 g/mol
IUPAC NameThis compound

Inhibition of Factor XIa : The primary biological activity of this compound is its ability to inhibit Factor XIa. This inhibition is critical as it can prevent the formation of blood clots, making it a potential therapeutic agent for conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Molecular docking studies have elucidated how this compound interacts with the active site of Factor XIa. The structural features that enhance binding affinity include:

  • Hydrophobic interactions : The benzyl group contributes to hydrophobic contacts.
  • Hydrogen bonding : The amino group forms hydrogen bonds with specific residues in the enzyme's active site.

Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models. For instance, in vitro assays have shown that this compound can significantly reduce thrombus formation in animal models .

Case Studies

  • Thrombosis Models : In a study involving rats, administration of the compound resulted in a marked decrease in thrombus size compared to control groups. This suggests its potential utility in clinical settings for preventing thrombotic events .
  • Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to Factor XIa, with binding affinities comparable to existing anticoagulants. This positions it as a promising candidate for further drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound Name Similarity Activity
(S)-Benzyl(1-amino-4-methyl-1-oxopentan-2-yl)carbamate0.95Moderate Factor XIa inhibition
(2S,3S)-Benzyl(1-amino-3-methyl-1-oxopentan-2-yl)carbamate0.94Weak Factor XIa inhibition
(S)-Benzyl(1-amino-acetone)carbamate0.89Minimal activity

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups that enhance its biological activity and therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions. For example, (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (a structurally related analog) was synthesized using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by acid quenching . Key steps include:

Reduction : LiAlH₄ reduces amide intermediates to amines.

Protection : Benzyl carbamate (Cbz) groups are introduced to protect amines during synthesis.

Purification : Column chromatography or recrystallization ensures high purity (>95%).
Yield optimization (e.g., 98% in ) depends on stoichiometric control and reaction time.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., δ 7.43–7.25 ppm for aromatic protons, 157.0 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS m/z 299.1 [M+H]⁺ for the parent ion .
  • Melting Point (MP) : MP = 132–134°C for related derivatives .
    Consistency with computational data (e.g., PubChem InChI strings ) validates structural assignments.

Advanced Research Questions

Q. What strategies are used to evaluate the compound’s pharmacological activity, particularly as a receptor agonist or enzyme inhibitor?

  • Methodological Answer :
  • Receptor Binding Assays : For cannabinoid receptor agonists, competitive binding studies using radiolabeled ligands (e.g., [³H]CP-55,940) and transfected HEK293 cells expressing CB1/CB2 receptors are employed. EC₅₀ values are calculated via dose-response curves .
  • Enzyme Inhibition : Calpain inhibition assays (e.g., MDL 28170, a benzyl carbamate analog) use fluorogenic substrates like Suc-LLVY-AMC. IC₅₀ values are determined under standardized Ca²⁺-activated conditions .

Q. How can enantiomeric purity impact biological activity, and what methods resolve chiral centers in this compound?

  • Methodological Answer :
  • Chiral HPLC : Separates (R)- and (S)-enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • Pharmacological Profiling : Studies on synthetic cannabinoid enantiomers (e.g., AB-FUBINACA) show (S)-enantiomers exhibit higher CB1/CB2 affinity than (R)-forms .
  • Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms absolute configurations (e.g., Cahn-Ingold-Prelog priorities ).

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere). For example, LiAlH₄ reactivity varies with moisture content .
  • Data Normalization : Compare biological assays using internal controls (e.g., reference inhibitors in calpain studies ).
  • Meta-Analysis : Cross-reference PubChem datasets and peer-reviewed syntheses to identify outliers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.